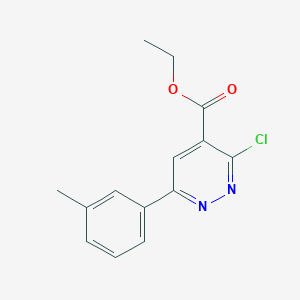

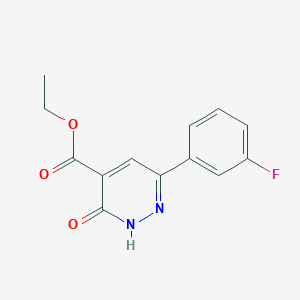

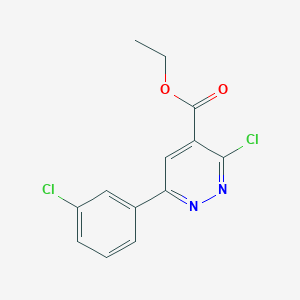

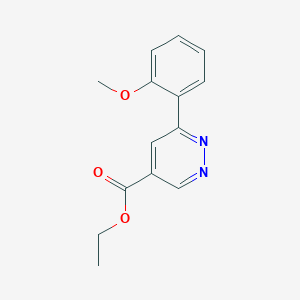

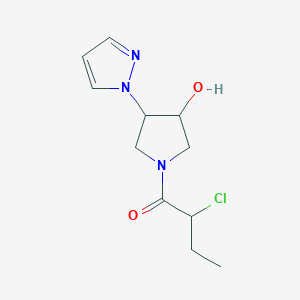

2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)butan-1-one

Overview

Description

The compound “2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)butan-1-one” is a pyrazole derivative . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

A total of 46 compounds were synthesized and biologically evaluated to disclose compounds exhibiting potent AR antagonistic activities . The synthesis of pyrazole derivatives has been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Chemical Reactions Analysis

Pyrazole derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . Among all the tested compounds, some have shown optimal COX-2 inhibitory potency .Scientific Research Applications

Synthesis and Structural Studies Compounds with pyrazole derivatives, similar to the core structure of the subject chemical, have been synthesized and characterized to understand their molecular structure through X-ray diffraction, NMR spectroscopies, and density-functional-theory (DFT) calculations. Such studies reveal insights into the stability and tautomeric forms of these compounds, offering a basis for further chemical modifications and applications in material science or medicinal chemistry (Li-qun Shen et al., 2012).

Heterocyclization Reactions The structural moiety present in the query compound has analogs that undergo heterocyclization reactions to produce novel compounds with potential biological activities. These reactions are crucial in the synthesis of bioactive molecules that could be explored for therapeutic applications. Studies involving the heterocyclization of N-(pyrazolyl)styrylacetamides demonstrate the synthesis of compounds that could serve as leads in drug discovery (I. Y. Danyliuk et al., 2019).

Alkylation and Ring Closure Reactions Research on alkylation and ring closure reactions using ketonic Mannich bases derived from thiophene highlights the generation of a structurally diverse library of compounds. Such chemical transformations are pivotal in medicinal chemistry for the synthesis of novel therapeutic agents with enhanced pharmacological profiles (G. Roman, 2013).

Mechanism of Action

properties

IUPAC Name |

2-chloro-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2/c1-2-8(12)11(17)14-6-9(10(16)7-14)15-5-3-4-13-15/h3-5,8-10,16H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVDHEAYSQRIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(C(C1)O)N2C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.